
7-Methylxanthin
Übersicht
Beschreibung
7-Methylxanthin, auch bekannt als Heteroxanthin, ist ein natürlich vorkommendes Purin-Alkaloid. Es ist ein aktiver Metabolit von Koffein (1,3,7-Trimethylxanthin) und Theobromin (3,7-Dimethylxanthin). Diese Verbindung ist ein nicht-selektiver Antagonist von Adenosinrezeptoren und wurde auf ihr Potenzial untersucht, das Fortschreiten der Myopie (Kurzsichtigkeit) bei Kindern zu verlangsamen .
Wissenschaftliche Forschungsanwendungen
7-Methylxanthin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Gerüst für die Synthese komplexerer Verbindungen mit fein abgestimmten medizinischen Anwendungen.
Biologie: Es wird verwendet, um die Auswirkungen des Adenosinrezeptor-Antagonismus auf zelluläre Prozesse zu untersuchen.
Medizin: this compound wird auf sein Potenzial untersucht, das Fortschreiten der Myopie bei Kindern zu verlangsamen.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Antagonismus von Adenosinrezeptoren aus. Durch Blockieren dieser Rezeptoren verhindert es die typischen inhibitorischen Wirkungen von Adenosin auf die neuronale Aktivität, was zu erhöhter Wachsamkeit und Wachheit führt. Zusätzlich kann es Phosphodiesterasen hemmen, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) und verstärkter zellulärer Signalgebung führt .
Ähnliche Verbindungen:
- Koffein (1,3,7-Trimethylxanthin)
- Theobromin (3,7-Dimethylxanthin)
- Theophyllin (1,3-Dimethylxanthin)
- Paraxanthin (1,7-Dimethylxanthin)
Vergleich: this compound ist einzigartig in seinem spezifischen Antagonismus von Adenosinrezeptoren und seinen potenziellen therapeutischen Anwendungen bei Myopie und Gicht. Im Gegensatz zu Koffein, das aufgrund seiner stimulierenden Wirkungen weit verbreitet ist, wird this compound hauptsächlich auf seine medizinischen Vorteile untersucht. Theobromin und Theophyllin haben ähnliche pharmakologische Eigenschaften, unterscheiden sich aber in ihrer Potenz und ihren spezifischen Anwendungen .
Wirkmechanismus
Target of Action
7-Methylxanthine (7-MX) is an active metabolite of caffeine and theobromine . Its primary targets are the adenosine receptors , where it acts as a non-selective antagonist . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .
Mode of Action
7-MX interacts with its targets, the adenosine receptors, by binding to the same sites as adenosine, thereby preventing adenosine’s effects . This antagonistic action results in increased wakefulness and alertness, improved clear thinking, and attenuated fatigue .
Biochemical Pathways
The main biosynthetic pathway of 7-MX involves a sequence starting from xanthosine, leading to 7-methylxanthosine, then to 7-methylxanthine, theobromine, and finally to caffeine . In terms of its effects on biochemical pathways, 7-MX’s antagonism of adenosine receptors leads to increased levels of cyclic adenosine monophosphate (cAMP), which can increase heart rate and promote fat metabolism .
Pharmacokinetics
As such, it is likely that its pharmacokinetic properties are similar to these compounds. Caffeine, for example, is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary molecular effect of 7-MX is the antagonism of adenosine receptors, which leads to a variety of cellular effects. These include increased wakefulness and alertness, improved clear thinking, and reduced fatigue . In addition, 7-MX has been shown to slow the progression of myopia (nearsightedness) and is under investigation for this purpose in children with myopia .
Action Environment
The action of 7-MX can be influenced by various environmental factors. For instance, the consumption of certain foods and beverages, such as coffee, tea, and chocolate, which contain methylxanthines, can affect the levels of 7-MX in the body . Additionally, factors such as age, liver function, and genetic variations in metabolizing enzymes can influence the metabolism and effects of 7-MX .
Biochemische Analyse
Biochemical Properties
7-Methylxanthine is a methyl derivative of xanthine . It antagonizes adenosine receptors in the central nervous system and peripheral tissues . This antagonistic action is a key aspect of its biochemical interactions .
Cellular Effects
7-Methylxanthine has been shown to have effects on various types of cells. It may slow the progression of myopia by retarding axial elongation in myopic children .
Molecular Mechanism
7-Methylxanthine exerts its effects at the molecular level primarily through its role as a non-selective antagonist of the adenosine receptors . This means it binds to these receptors and inhibits their function, which can influence various cellular and molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, 7-Methylxanthine has been shown to reduce myopia progression and axial eye growth over time . It is non-toxic and effective in reducing myopia progression and axial eye growth in experimental and clinical studies .
Dosage Effects in Animal Models
The effects of 7-Methylxanthine have been studied in animal models, particularly in relation to its potential to control myopia progression
Metabolic Pathways
7-Methylxanthine is part of the metabolic pathway that includes xanthosine, 7-methylxanthosine, 7-methylxanthine, theobromine, and caffeine . The catabolism of caffeine, a related compound, starts with its conversion to theophylline .
Subcellular Localization
The subcellular localization of 7-Methylxanthine is not explicitly documented in the available literature. Given its biochemical properties and its role as a non-selective antagonist of the adenosine receptors , it can be inferred that it likely interacts with these receptors at the cellular level.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 7-Methylxanthin kann durch verschiedene chemische und biokatalytische Verfahren synthetisiert werden. Eine effiziente Methode beinhaltet die Verwendung eines Mischkultur-Systems, das aus gentechnisch veränderten Escherichia coli-Stämmen besteht. Diese Stämme sind so konzipiert, dass sie Koffein in this compound umwandeln. Optimale Reaktionsbedingungen umfassen gleiche Konzentrationen von Koffein- und Theobromin-Spezialzellen bei einer optischen Dichte von 50, die mit 2,5 mM Koffein 5 Stunden lang umgesetzt werden. Diese Methode hat eine molare Umwandlungsrate von 85,6 % erreicht .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound ist aufgrund seiner komplexen Synthese und des Bedarfs an gefährlichen Chemikalien begrenzt. Das biokatalytische Verfahren mit gentechnisch veränderten mikrobiellen Zellen bietet eine vielversprechende Alternative für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Methylxanthin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Halogenierungsreaktionen können mit Halogenierungsmitteln wie Chlor oder Brom durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener hydroxylierter Derivate führen .
Vergleich Mit ähnlichen Verbindungen
- Caffeine (1,3,7-trimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Paraxanthine (1,7-dimethylxanthine)
Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, 7-methylxanthine is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .
Eigenschaften
IUPAC Name |
7-methyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLFWPASULGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203696 | |
| Record name | 7-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-62-5 | |
| Record name | 7-Methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | 7-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


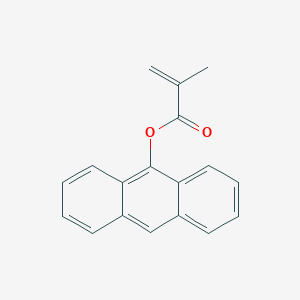
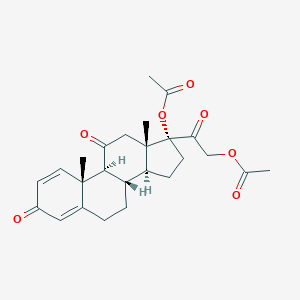
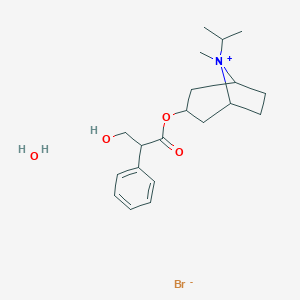

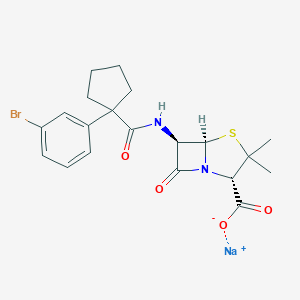
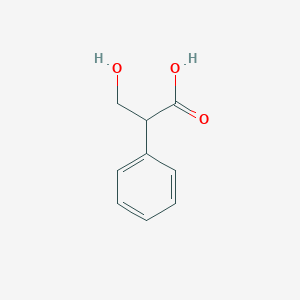
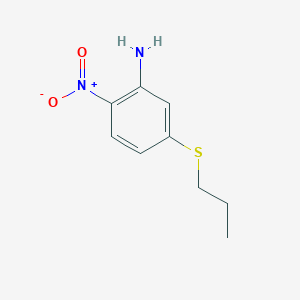
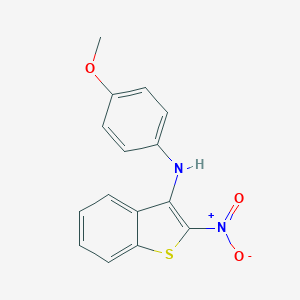

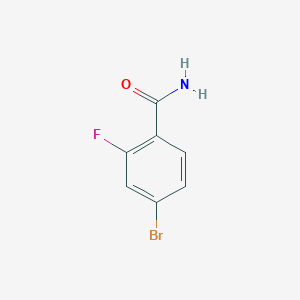
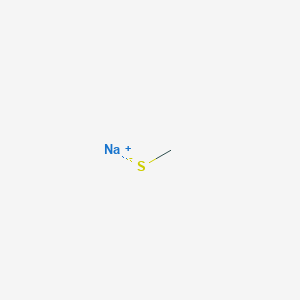
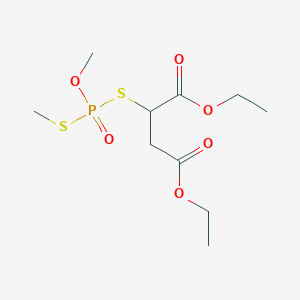
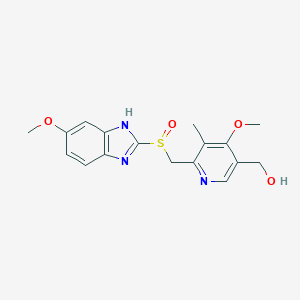
![[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate](/img/structure/B127752.png)
